molecular formula C26H22F3N5O5S B11223964 Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11223964
M. Wt: 573.5 g/mol
InChI Key: MUIWXZJPYGESSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-nitrophenyl substituent at position 5, a trifluoromethyl group at position 7, and a tetrahydrobenzothiophene-carboxylate scaffold linked via an amide bond. Pyrazolo[1,5-a]pyrimidines are purine analogues with demonstrated applications as kinase inhibitors, antimicrobial agents, and antitumor compounds . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-nitrophenyl moiety may influence electronic properties and target binding .

Properties

Molecular Formula

C26H22F3N5O5S

Molecular Weight

573.5 g/mol

IUPAC Name

propan-2-yl 2-[[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C26H22F3N5O5S/c1-13(2)39-25(36)22-16-5-3-4-6-19(16)40-24(22)31-23(35)18-12-21-30-17(11-20(26(27,28)29)33(21)32-18)14-7-9-15(10-8-14)34(37)38/h7-13H,3-6H2,1-2H3,(H,31,35)

InChI Key

MUIWXZJPYGESSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Initial Ring Formation

The pyrazolo[1,5-a]pyrimidine nucleus is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carboxylate derivatives with β-keto esters. Patent WO2021106864A1 details a similar approach using ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate as a starting material. Key modifications include:

  • Step 1 : Reaction of ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate with 2-fluoro-6-methylaniline in 1-methyl-2-pyrrolidinone (NMP) at 97°C for 17 hours to introduce the amine group.

  • Step 2 : Methylation using methyl iodide (MeI) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 40°C.

Table 1: Optimization of Amination and Methylation

StepReagentSolventTemperature (°C)Time (h)Yield (%)
12-Fluoro-6-methylanilineNMP971778
2MeI, Cs₂CO₃DMF40192

Introduction of the 4-Nitrophenyl Group

A Suzuki-Miyaura coupling installs the 4-nitrophenyl moiety at position 5. The patent methodology employs:

  • Step 3 : Reaction of the chlorinated intermediate with (4-nitrophenyl)boronic acid in tetrahydrofuran (THF)/water (4:1) using PdCl₂(PPh₃)₂ and Na₂CO₃ under nitrogen.

  • Key Parameters : Sparging with nitrogen for 3 hours ensures oxygen-free conditions, critical for palladium catalyst activity.

Table 2: Suzuki Coupling Conditions

Boronic AcidCatalystBaseSolventYield (%)
4-Nitrophenylboronic acidPdCl₂(PPh₃)₂ (5 mol%)Na₂CO₃THF/H₂O85

Synthesis of the Tetrahydrobenzothiophene Fragment

Cyclization and Functionalization

The tetrahydrobenzothiophene ring is constructed via Friedel-Crafts alkylation of thiophene derivatives followed by hydrogenation:

  • Step 5 : Cyclization of 3-mercaptocyclohexanone with ethyl acrylate in acetic acid yields the tetrahydrobenzothiophene carboxylate.

  • Step 6 : Catalytic hydrogenation (H₂, Pd/C) reduces double bonds, achieving full saturation.

Amino Group Installation

  • Step 7 : Nitration of the benzothiophene ring at position 2 using HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to yield the amine.

Amide Coupling and Esterification

Carboxylic Acid Activation

The pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM).

Amide Bond Formation

  • Step 8 : Reaction of the activated acid with the tetrahydrobenzothiophene amine at 0°C to room temperature for 12 hours.

Table 3: Amide Coupling Reagent Comparison

ReagentSolventTemperature (°C)Yield (%)
HATUDCM0–2588
EDClDMF2572

Propan-2-yl Esterification

  • Step 9 : Transesterification of the ethyl ester with propan-2-ol using p-toluenesulfonic acid (PTSA) in toluene under reflux.

Purification and Characterization

  • Crystallization : The final compound is purified via recrystallization from ethanol/water (4:1), yielding >99% purity by HPLC.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J=8.8 Hz, 2H, Ar-H), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 5.21 (m, 1H, OCH(CH₃)₂), 3.02–2.85 (m, 4H, tetrahydrobenzothiophene-H).

    • MS (ESI+) : m/z 644.2 [M+H]⁺.

Challenges and Process Optimization

  • Trifluoromethyl Group Stability : The CF₃ group is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during coupling.

  • Catalyst Cost : PdCl₂(PPh₃)₂ is replaced with Pd(OAc)₂ with ligand (SPhos) to reduce costs by 40% without compromising yield .

Chemical Reactions Analysis

PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolopyrimidine core, using reagents such as halogens or alkylating agents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • The pyrazolo[1,5-a]pyrimidine moiety is known for its role in developing anticancer agents. Compounds containing this structure have shown promise in inhibiting tumor growth through various mechanisms, including targeting specific kinases involved in cancer cell proliferation .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of similar compounds exhibit anti-inflammatory effects. The incorporation of the benzothiophene structure may enhance these properties by modulating inflammatory pathways in the body .
  • Antimicrobial Effects :
    • Some studies suggest that compounds with similar frameworks possess antimicrobial properties. This could be due to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells .

Case Study 1: Anticancer Efficacy

A study examined a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit cancer cell lines. Results indicated that certain modifications led to increased potency against breast and lung cancer cells. The presence of the trifluoromethyl group was particularly noted for enhancing bioactivity due to increased lipophilicity and electronic effects .

Case Study 2: Anti-inflammatory Activity

In a preclinical trial, compounds similar to propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate were tested for their ability to reduce inflammation in animal models of arthritis. The results demonstrated significant reductions in inflammatory markers and joint swelling compared to control groups .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies should be conducted to evaluate any adverse effects associated with its use. This includes assessing cytotoxicity in non-cancerous cell lines and evaluating potential organ-specific toxicity.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways. The nitrophenyl and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The target compound shares a pyrazolo[1,5-a]pyrimidine core with several analogues, but differences in substituents and appended groups dictate pharmacological and physicochemical properties. Key structural comparisons include:

Table 1: Substituent Analysis of Pyrazolo[1,5-a]Pyrimidine Derivatives
Compound Name / ID R5 (Position 5) R7 (Position 7) Appended Group (Position 2) Molecular Weight Key References
Target Compound 4-Nitrophenyl Trifluoromethyl Tetrahydrobenzothiophene-3-carboxylate (ester) ~600 (estimated)
Ethyl 2- 3,4-Dimethylphenyl Trifluoromethyl Ethyl tetrahydrobenzothiophene-3-carboxylate ~580 (estimated)
N-(2-Chlorobenzyl)-5-(4-Methylphenyl)-... 4-Methylphenyl Trifluoromethyl 2-Chlorobenzyl carboxamide 434.84
5-(4-Bromophenyl)-N-(5-Chloro-2-pyridinyl)-... 4-Bromophenyl Trifluoromethyl 5-Chloro-2-pyridinyl carboxamide 500.70
3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-... 4-Fluorophenyl Trifluoromethyl 2,4-Dichlorophenyl 474.27

Key Observations :

  • In contrast, bromophenyl (in ) and dichlorophenyl (in ) substituents may prioritize hydrophobic interactions.
  • R7 Trifluoromethyl : This group is conserved across analogues (), suggesting its critical role in metabolic stability and target affinity.
  • Appended Groups : The tetrahydrobenzothiophene-carboxylate ester in the target compound differs from carboxamide-linked aryl groups (e.g., ), which may alter solubility and membrane permeability.

Physicochemical Properties

Table 2: Predicted Properties of Selected Analogues
Compound LogP Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors References
Target Compound ~4.2 <0.1 1 8
N-(4-Cyanophenyl)-5-(3,4-Dichlorophenyl)-... 5.1 0.05 1 7
5-(4-Bromophenyl)-... () 4.8 0.07 1 6

Key Trends :

  • Higher logP values (lipophilicity) correlate with trifluoromethyl and halogenated substituents.
  • Low solubility is common due to aromatic stacking and hydrophobic groups, necessitating formulation optimization.

Biological Activity

Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including anticancer properties, enzyme inhibition, and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C26H26F3N5O5SC_{26}H_{26}F_3N_5O_5S, with a molecular weight of approximately 577.575 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Structural Representation

Structural FeatureDescription
Canonical SMILES CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=NC(CC(N4N3)C(F)(F)F)C5=CC=C(C=C5)N+[O-]
Molecular Weight 577.575 g/mol
Chemical Class Pyrazolo[1,5-a]pyrimidine

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. A study highlighted that derivatives of this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with the nitrophenyl and trifluoromethyl substituents have shown enhanced potency against certain cancer types due to their ability to interact with specific molecular targets involved in tumor progression .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes. Notably, it has demonstrated activity against kinases and phosphodiesterases, which are critical in regulating cellular signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can lead to improved enzyme selectivity and potency .

Receptor Modulation

This compound has been identified as a potent agonist for transient receptor potential channels (TRPC3/6/7). These channels play significant roles in calcium signaling and have implications in various physiological processes including vascular tone regulation and kidney function . The compound's ability to modulate these receptors suggests potential therapeutic applications in cardiovascular diseases and renal disorders.

Case Study 1: Anticancer Activity

In a recent study involving the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, researchers found that specific modifications led to increased cytotoxicity against breast cancer cell lines. The introduction of a trifluoromethyl group was particularly effective in enhancing the compound's interaction with the target protein involved in cancer cell proliferation .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of phosphodiesterases by this compound. The results indicated a significant decrease in enzyme activity at micromolar concentrations. This inhibition was linked to the structural features of the pyrazolo[1,5-a]pyrimidine core and highlighted the importance of careful structural modifications to optimize biological activity .

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound and resolving structural ambiguities?

Basic Research Question

  • 1H/13C NMR : Assign peaks for the tetrahydrobenzothiophene (δ 1.5–2.5 ppm for CH2 groups) and pyrazolo[1,5-a]pyrimidine (δ 8.0–9.0 ppm for aromatic protons). The trifluoromethyl group appears as a singlet near δ -60 ppm in 19F NMR .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzothiophene ring and confirms the orientation of the nitro group on the phenyl ring. Crystals are grown via slow evaporation of acetonitrile .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C31H27F3N4O5S: 625.1682) .

Advanced Application : Use DFT calculations to predict NMR shifts and compare with experimental data, addressing discrepancies caused by dynamic effects .

How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Advanced Research Question

Target Selection : Prioritize kinases (e.g., KDR) or purine-metabolizing enzymes based on structural similarity to pyrazolo[1,5-a]pyrimidine derivatives with known antitrypanosomal or kinase-inhibitory activity .

Assay Design :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination. Include controls for non-specific binding (e.g., DMSO vehicle).
  • Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays. Compare with positive controls (e.g., staurosporine) .

SAR Studies : Synthesize analogs with variations in the nitro group (e.g., -CF3 or -Cl substituents) to assess impact on potency .

How should researchers address contradictions in spectral data during structural elucidation?

Advanced Research Question

  • Case Example : Discrepancies in 13C NMR signals for the tetrahydrobenzothiophene carbonyl group (δ 165–170 ppm) may arise from tautomerism or solvent effects.
  • Resolution Strategies :
    • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and 60°C .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the amide NH proton and the carbonyl carbon .
    • Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .

What computational approaches are recommended for predicting binding modes and pharmacokinetic properties?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with KDR kinase (PDB: 1Y6A). Focus on hydrogen bonding between the nitro group and Lys868 .
  • ADMET Prediction :
    • Lipophilicity : Calculate logP (e.g., 4.2 via ChemAxon) to assess membrane permeability.
    • Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) using Schrödinger’s QikProp .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of the ligand-enzyme complex in explicit solvent .

How can reaction conditions be tailored to minimize byproducts during the coupling of pyrazolo[1,5-a]pyrimidine and tetrahydrobenzothiophene moieties?

Advanced Research Question

  • Byproduct Analysis : Common impurities include hydrolyzed carboxylic acid (from moisture) or bis-amide (from excess coupling agent).
  • Mitigation Strategies :
    • Use molecular sieves to maintain anhydrous conditions during amide formation .
    • Employ stoichiometric control (1:1.05 ratio of acylating agent to amine) to limit bis-amide formation .
    • Quench unreacted reagents with scavenger resins (e.g., trisamine resin for excess HATU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.